Guanylthiourea

描述

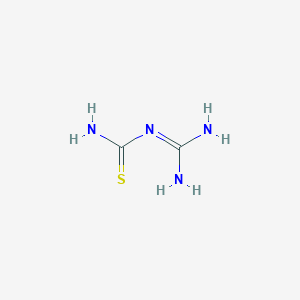

Structure

3D Structure

属性

IUPAC Name |

diaminomethylidenethiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4S/c3-1(4)6-2(5)7/h(H6,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGXJRGLYVRVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=S)N)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175378 | |

| Record name | Guanylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2114-02-5 | |

| Record name | Amidinothiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2114-02-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amidino-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF1NJY8ID8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Guanylthiourea from Dicyandiamide and Hydrogen Sulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of guanylthiourea from dicyandiamide (B1669379) and hydrogen sulfide (B99878). This compound is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound, also known as aminosinylthiourea, is a versatile molecule with a range of applications in medicinal chemistry and materials science. Its synthesis from readily available starting materials like dicyandiamide and hydrogen sulfide has been a subject of interest. The reaction involves the addition of hydrogen sulfide to one of the nitrile groups of dicyandiamide. While the fundamental reaction is straightforward, optimizing the yield and purity requires careful control of reaction conditions and may involve the use of catalysts and specific solvent systems. This guide explores two primary synthetic routes: an aqueous-based method and a more recent approach utilizing an organic solvent with catalytic additives.

Reaction Pathway and Mechanism

The core chemical transformation in the synthesis of this compound is the nucleophilic addition of hydrogen sulfide to a nitrile group of dicyandiamide.

An In-depth Technical Guide to the Physical and Chemical Properties of Guanylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylthiourea, also known as amidinothiourea, is a compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring both guanidinium (B1211019) and thiourea (B124793) functionalities, imparts a unique set of chemical properties that make it a versatile pharmacophore. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a therapeutic agent, particularly in the context of antimalarial drug discovery.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆N₄S | [1] |

| Molecular Weight | 118.16 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder or crystals. | [3] |

| Melting Point | 159.5 °C or higher (when completely melted) | [2] |

| 160-164 °C | [4] | |

| 170-172 °C (with decomposition) | [4] | |

| 183-185 °C (with decomposition, dependent on heating rate) | [4] | |

| Solubility | Soluble in methanol. | [2] |

| Slightly soluble in water (approx. 3%). | [2] | |

| Insoluble in benzene, toluene, and xylenes (B1142099) (BTXs). | [2] |

Chemical and Spectroscopic Data

| Property | Description | Source(s) |

| CAS Number | 2114-02-5 | [2] |

| Tautomerism | Exists in thione and thiol tautomeric forms. The thione form is generally more stable. | [5] |

| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents. | |

| Hazardous Decomposition | Upon combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides. | |

| IR Spectrum (KBr Pellet) | Key peaks indicative of N-H, C=N, and C=S stretching and bending vibrations. | [6] |

| ¹H NMR Spectrum | Signals corresponding to the amine and imine protons. | [6] |

| ¹³C NMR Spectrum | A characteristic peak for the thiocarbonyl (C=S) carbon. | [7][8] |

| Mass Spectrum (GC-MS) | Molecular ion peak and characteristic fragmentation patterns. | [6] |

Tautomerism of this compound

A key chemical feature of this compound is its existence in tautomeric forms: the thione and thiol forms. Quantum chemical studies have shown that while both forms exist, the thione tautomer is the more stable conformer. The interconversion between these forms can occur via a bimolecular process involving protonation. This dynamic equilibrium is crucial in understanding its reactivity and interaction with biological targets.[5]

Tautomeric equilibrium of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reaction of N-cyanoguanidine (dicyandiamide) with hydrogen sulfide (B99878).[4]

Materials:

-

N-cyanoguanidine (dicyandiamide)

-

Hydrogen sulfide gas

-

40% aqueous sodium hydroxide (B78521) solution

-

Concentrated hydrochloric acid

-

Methanol

-

Water

Procedure:

-

A solution of 42 g (0.5 mole) of N-cyanoguanidine in 200 ml of water is prepared in a 500-ml three-necked round-bottomed flask equipped with a condenser, thermometer, and gas delivery tube.[4]

-

The solution is maintained at 75°C for 12 hours, and then at 65–70°C for an additional 25–30 hours, while a slow stream of hydrogen sulfide is passed through the solution.[4]

-

The resulting yellow liquid is cooled to 45°C, and 15 ml of 40% aqueous sodium hydroxide is added to make the solution strongly alkaline.[4]

-

The solution is filtered to remove any suspended impurities.[4]

-

The clear filtrate is allowed to cool slowly to room temperature and then stored at 0°C for 24 hours to complete crystallization.[4]

-

The crystalline mass of crude this compound is collected by filtration, washed with ice water, and then purified by recrystallization from methanol.[4]

Workflow for the synthesis of this compound.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound. The following protocol is adapted from methods used for similar aminoguanidine (B1677879) compounds and involves pre-column derivatization to enhance UV detection.[9]

Materials and Instrumentation:

-

HPLC system with a UV-Vis detector

-

RP-18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound standard

-

1-Naphthyl isothiocyanate (derivatizing agent)

-

Methanol (HPLC grade)

-

Orthophosphoric acid

-

Water (HPLC grade)

Chromatographic Conditions:

-

Mobile Phase A: Buffer solution (pH 3.0, prepared with orthophosphoric acid and triethylamine in water)

-

Mobile Phase B: Methanol

-

Gradient Elution: A suitable gradient program should be developed to ensure optimal separation.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound standard in the mobile phase.

-

Prepare the sample solution by dissolving an accurately weighed amount of the this compound sample in the mobile phase.

-

-

Derivatization:

-

To a known volume of the standard and sample solutions, add a solution of 1-Naphthyl isothiocyanate in methanol.

-

Add a small amount of sodium hydroxide solution and sonicate for 1-2 minutes to facilitate the reaction, forming a UV-active thiourea derivative.[9]

-

-

Analysis:

-

Inject the derivatized standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the peak area of the this compound derivative.

-

Calculate the purity of the sample by comparing its peak area to that of the standard.

-

Role in Drug Development: Inhibition of Dihydrofolate Reductase

This compound derivatives have emerged as promising candidates in the development of antimalarial drugs. Their mechanism of action involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for the survival of the malaria parasite, Plasmodium falciparum.[10][11][12]

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting PfDHFR, this compound-based compounds disrupt the folate metabolic pathway, leading to the cessation of DNA synthesis and ultimately, the death of the parasite.[13][14][15]

Mechanism of action of this compound as a DHFR inhibitor.

The development of resistance to existing antimalarial drugs necessitates the discovery of new compounds with novel mechanisms of action or improved efficacy against resistant strains. The unique structural features of this compound make it an attractive scaffold for the design of new PfDHFR inhibitors that can overcome existing resistance mechanisms. Molecular modeling and in vivo studies have demonstrated the potential of this compound derivatives as curative antimalarial agents.[10]

Conclusion

This compound is a molecule with a rich chemical profile and significant potential in drug discovery. Its distinct physical properties, coupled with its interesting reactivity and biological activity, make it a subject of ongoing research. This technical guide has provided a foundational understanding of its core characteristics, offering valuable data and protocols for scientists and researchers. The continued exploration of this compound and its derivatives is poised to contribute to the development of new and effective therapeutic agents.

References

- 1. chemscene.com [chemscene.com]

- 2. Guanyl thiourea (amidino thiourea)-CAS No. 2114-02-5 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 3. EP0480438A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Amidinothiourea | C2H6N4S | CID 2724563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. rjptonline.org [rjptonline.org]

- 10. This compound derivatives as potential antimalarial agents: Synthesis, in vivo and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of this compound derivatives as potential inhibitors of Plasmodium falciparum dihydrofolate reductase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 14. Dihydrofolate_Reductase [collab.its.virginia.edu]

- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

Guanylthiourea Tautomerism and Isomer Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylthiourea (GTU), a molecule incorporating both guanidinium (B1211019) and thiourea (B124793) functionalities, presents a fascinating case of tautomerism and isomerism. The dynamic equilibrium between its different forms has significant implications for its chemical reactivity, biological activity, and potential applications in drug development. This technical guide provides a comprehensive overview of the tautomeric and isomeric landscape of this compound, with a focus on isomer stability, experimental characterization, and its relevance in biological pathways.

Tautomerism in this compound: Thione vs. Thiol Forms

The core of this compound's structural diversity lies in the thione-thiol tautomerism. The molecule can exist in a thione form, characterized by a carbon-sulfur double bond (C=S), or a thiol form, which contains a carbon-sulfur single bond and a protonated nitrogen, resulting in a sulfhydryl group (-SH).

Computational studies, particularly quantum chemical analyses, have been instrumental in elucidating the relative stabilities of these tautomers. These studies consistently indicate that the thione tautomer is the most stable form of this compound.[1] The stability of the thione form is attributed to favorable π-electron conjugation and intramolecular hydrogen bonding.[1]

The interconversion between the thione and thiol forms is not a simple intramolecular proton transfer. Instead, it is proposed to occur via a bimolecular process involving protonation at the sulfur atom of the thione tautomer, followed by carbon-nitrogen bond rotation and subsequent deprotonation to yield the thiol form.[1] The solvent environment plays a crucial role in this process, with the preferred site of protonation differing between the gas phase and aqueous media. In the gas phase, the sulfur atom is the preferred protonation site, while in an aqueous environment, a nitrogen atom is more likely to be protonated.[1]

Isomer Stability: A Quantitative Perspective

Beyond the primary thione-thiol tautomerism, this compound can exist in various conformational and rotational isomers. The relative energies of these isomers determine their population at equilibrium and, consequently, the overall properties of a this compound sample. The following table summarizes the relative energies of key this compound isomers as determined by computational methods.

| Isomer/Tautomer | Description | Relative Energy (kcal/mol) |

| Thione-1 (GTU-1) | Most stable thione conformer | 0.00 |

| Thione-2 | Rotamer of the thione form | Data not available |

| Thione-3 | Rotamer of the thione form | Data not available |

| Thiol-1 (GTU-t1) | Most stable thiol conformer | ~10-12 |

| Thiol-2 | Rotamer of the thiol form | Data not available |

| Thiol-3 | Rotamer of the thiol form | Data not available |

Note: The relative energy values are based on quantum chemical calculations.[1] A comprehensive experimental dataset for all possible isomers is not currently available. The energy difference between the most stable thione and thiol tautomers is significant, indicating a strong preference for the thione form under standard conditions.

Experimental Protocols for Characterization

The elucidation of this compound's tautomeric and isomeric forms relies on a combination of synthetic and analytical techniques.

Synthesis of this compound

A well-established method for the preparation of this compound involves the reaction of dicyandiamide (B1669379) with hydrogen sulfide (B99878).[2][3][4]

Detailed Protocol:

-

A solution of dicyandiamide in water is prepared in a three-necked flask equipped with a condenser, thermometer, and gas delivery tube.

-

The solution is heated to 65-75°C.

-

A slow stream of hydrogen sulfide gas is passed through the heated solution for an extended period (typically 25-40 hours).

-

The reaction mixture is then cooled, and the crude this compound is precipitated by making the solution alkaline with sodium hydroxide.

-

The crude product is collected by filtration and can be purified by recrystallization from methanol (B129727) or water.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the tautomeric forms of this compound in solution. The chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs significantly between the thione and thiol forms.

Illustrative ¹H and ¹³C NMR Data:

While a detailed experimental protocol for acquiring NMR spectra of this compound is not explicitly available in the searched literature, typical procedures for small organic molecules would be followed.[5][6][7][8]

-

¹H NMR: The spectra of thiourea derivatives typically show signals for N-H protons, which can be broad due to exchange. The position of these signals can provide clues about the tautomeric form.

-

¹³C NMR: The chemical shift of the carbon atom in the C=S or C-S group is a key indicator. The C=S carbon in thione tautomers is typically found further downfield compared to the C-S carbon in thiol tautomers.

Single Crystal X-ray Diffraction

X-ray crystallography provides definitive evidence for the solid-state structure of this compound, allowing for the precise determination of bond lengths and angles. This technique can unambiguously identify the dominant tautomer in the crystalline form.

General Protocol for Single Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent like methanol or water.[2]

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods, and the atomic positions are refined to fit the experimental data.

Biological Relevance: Inhibition of Plasmodium falciparum Dihydrofolate Reductase (PfDHFR)

A significant area of interest for this compound and its derivatives is their potential as antimalarial agents.[9][10][11] The primary mechanism of action for these compounds is the inhibition of the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme.[9][10][11]

PfDHFR is a crucial enzyme in the folate biosynthesis pathway of the malaria parasite.[9][10][11][12][13] This pathway is essential for the synthesis of precursors required for DNA replication and amino acid metabolism, making it a validated target for antimalarial drugs.[9][10][11][12][13]

Dihydrofolate Reductase (DHFR) Signaling Pathway

The following diagram illustrates the folate biosynthesis pathway in Plasmodium falciparum and the point of inhibition by this compound derivatives.

Caption: Folate biosynthesis pathway in P. falciparum.

The tautomeric state of this compound derivatives is likely to be critical for their binding affinity to the active site of PfDHFR. Understanding the preferred tautomeric and conformational states is therefore essential for the rational design of more potent and selective inhibitors.

Conclusion

This compound exhibits a rich tautomeric and isomeric landscape, with the thione form being the most stable. The ability to characterize and understand the equilibrium between these different forms is crucial for predicting the molecule's properties and for its application in fields such as drug discovery. The identification of this compound derivatives as inhibitors of PfDHFR highlights the importance of considering tautomerism in the design of novel therapeutics. Further research into the quantitative stability of a wider range of isomers and the elucidation of detailed structure-activity relationships will undoubtedly pave the way for the development of new and effective antimalarial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. EP0480438A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. CA2052919A1 - Process for the produciton of this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]

- 7. researchgate.net [researchgate.net]

- 8. acikerisim.erbakan.edu.tr [acikerisim.erbakan.edu.tr]

- 9. Insights into the role of the junctional region of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the Pyrimethamine Drug Resistance Mechanism via Combined Molecular Dynamics and Dynamic Residue Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. proteopedia.org [proteopedia.org]

Molecular formula and weight of Guanylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of guanylthiourea. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Properties of this compound

This compound, also known as amidinothiourea, is a small organic compound containing nitrogen and sulfur. Its fundamental chemical properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₂H₆N₄S | [1][2][3][4] |

| Molecular Weight | 118.16 g/mol | [1][2][4][5] |

| CAS Number | 2114-02-5 | [1][3][5] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Purity | Typically >98.0% | [2] |

| Melting Point | 159.5 °C or higher | [5] |

| Solubility | Soluble in methanol (B129727), slightly soluble in water (approx. 3%), and insoluble in benzene, toluene (B28343), and xylenes (B1142099) (BTXs). | [5] |

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of N-cyanoguanidine (dicyandiamide) with hydrogen sulfide (B99878).[6][7][8] The following protocol is a generalized procedure based on established methods.

Materials:

-

N-cyanoguanidine

-

Hydrogen sulfide (gas)

-

N-alkylpyrrolidone (e.g., N-methylpyrrolidone) as a solvent[7][8]

-

Organic solvent for purification (e.g., toluene, methanol)[6][7][8]

Procedure:

-

Reaction Setup: Dissolve N-cyanoguanidine in N-alkylpyrrolidone in a reaction vessel suitable for gas dispersion.

-

Catalyst Addition: Introduce a catalytic amount of an amine, ammonia, or elemental sulfur to the mixture.[7][8]

-

Gaseous reactant introduction: Bubble hydrogen sulfide gas through the solution. The reaction temperature is typically maintained between 70-120°C.[7][8]

-

Reaction Monitoring: The reaction progress can be monitored by appropriate analytical techniques until the desired conversion is achieved.

-

Product Isolation: Upon completion, the reaction mixture may form an addition compound of this compound and the N-alkylpyrrolidone solvent.[7][8] This can be decomposed by treatment with an organic solvent like toluene to precipitate the crude product.[7][8]

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as methanol or an ethanol-water mixture, to yield colorless prisms.[6]

Characterization and Analysis

The synthesized this compound can be characterized using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.[9][10]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[9][11]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[9][10]

-

Melting Point Analysis: To assess the purity of the synthesized compound.[5]

-

Elemental Analysis: To determine the elemental composition (C, H, N, S) and compare it with the calculated values.[6]

Biological and Chemical Significance

Thiourea (B124793) derivatives, including this compound, are recognized for their wide range of biological activities and applications in chemical synthesis.

Potential Biological Activities:

-

Antimalarial: this compound has been identified as a pharmacophore unit in antifolate antimalarial agents.[12]

-

Anticancer: Thiourea derivatives have shown potential as anticancer agents, with some compounds exhibiting activity against various cancer cell lines.[13][14]

-

Antiviral: Certain chiral thioureas have demonstrated antiviral activity, for instance, against the tobacco mosaic virus.[11]

-

General Antimicrobial: Various thiourea derivatives have been reported to possess antibacterial and antifungal properties.[15]

Chemical Applications:

-

Raw Material: this compound serves as a raw material for the synthesis of pharmaceuticals.[5]

-

Corrosion Inhibitor: It is used in the manufacturing of metal surface treatment agents, such as rust inhibitors.[5]

-

Wastewater Treatment: It can be used to remove residual chlorine in wastewater.[5]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis workflow for this compound and a conceptual representation of its potential applications.

Caption: Workflow for the Synthesis of this compound.

Caption: Conceptual Applications of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. Amidinothiourea | C2H6N4S | CID 2724563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Guanyl thiourea (amidino thiourea)-CAS No. 2114-02-5 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CA2052919A1 - Process for the produciton of this compound - Google Patents [patents.google.com]

- 8. EP0480438A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Antiviral Bioactivity of Chiral Thioureas Containing Leucine and Phosphonate Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. kar.kent.ac.uk [kar.kent.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Solubility of Amidinothiourea in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of amidinothiourea in various organic solvents. The data presented is crucial for professionals in drug development and chemical synthesis, where amidinothiourea serves as a key intermediate. This document summarizes quantitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a critical physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. However, the actual solubility is a complex interplay of factors including solute-solvent interactions, solvent-solvent interactions, temperature, and pressure.

For amidinothiourea, a compound with both polar (amino and thiourea (B124793) groups) and non-polar characteristics, its solubility can vary significantly across different organic solvents. Understanding these solubility profiles is essential for optimizing reaction conditions, developing effective purification strategies like recrystallization, and formulating pharmaceutical products.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of amidinothiourea in a range of organic solvents at various temperatures, as determined by the isothermal saturation method.[1][2][3]

| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |

| N-methyl-2-pyrrolidone (NMP) | 283.15 | 11.85 |

| 293.15 | 15.42 | |

| 303.15 | 20.01 | |

| 313.15 | 25.89 | |

| 323.15 | 33.45 | |

| Acetone | 283.15 | 8.56 |

| 293.15 | 10.92 | |

| 303.15 | 13.89 | |

| 313.15 | 17.65 | |

| 323.15 | 22.41 | |

| 1,4-Dioxane | 283.15 | 6.23 |

| 293.15 | 7.89 | |

| 303.15 | 9.98 | |

| 313.15 | 12.61 | |

| 323.15 | 15.89 | |

| Methanol | 283.15 | 5.12 |

| 293.15 | 6.45 | |

| 303.15 | 8.11 | |

| 313.15 | 10.19 | |

| 323.15 | 12.78 | |

| Ethanol | 283.15 | 3.98 |

| 293.15 | 4.99 | |

| 303.15 | 6.25 | |

| 313.15 | 7.82 | |

| 323.15 | 9.77 | |

| Acetonitrile | 283.15 | 3.45 |

| 293.15 | 4.31 | |

| 303.15 | 5.38 | |

| 313.15 | 6.71 | |

| 323.15 | 8.34 | |

| 1-Propanol | 283.15 | 3.01 |

| 293.15 | 3.75 | |

| 303.15 | 4.68 | |

| 313.15 | 5.82 | |

| 323.15 | 7.24 | |

| Ethyl Acetate | 283.15 | 2.56 |

| 293.15 | 3.19 | |

| 303.15 | 3.97 | |

| 313.15 | 4.93 | |

| 323.15 | 6.11 | |

| 2-Propanol | 283.15 | 2.22 |

| 293.15 | 2.76 | |

| 303.15 | 3.43 | |

| 313.15 | 4.25 | |

| 323.15 | 5.27 | |

| 1-Butanol | 283.15 | 1.98 |

| 293.15 | 2.45 | |

| 303.15 | 3.04 | |

| 313.15 | 3.76 | |

| 323.15 | 4.65 | |

| Toluene | 283.15 | 0.45 |

| 293.15 | 0.58 | |

| 303.15 | 0.74 | |

| 313.15 | 0.95 | |

| 323.15 | 1.21 | |

| Cyclohexane | 283.15 | 0.12 |

| 293.15 | 0.16 | |

| 303.15 | 0.22 | |

| 313.15 | 0.29 | |

| 323.15 | 0.38 |

Qualitative Solubility:

-

Slightly soluble in: Water (approximately 3%).[4]

-

Insoluble in: Benzene, Toluene, and other BTX solvents.[4][5][6]

Experimental Protocol: Isothermal Saturation Method

The following is a detailed protocol for determining the solubility of amidinothiourea in an organic solvent using the isothermal saturation method. This method involves allowing a supersaturated solution to reach equilibrium at a constant temperature, followed by the analysis of the saturated liquid phase.

Materials and Equipment:

-

Amidinothiourea (solute)

-

Organic solvent of interest

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of solid amidinothiourea to a known volume of the organic solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure that the solution remains saturated throughout the experiment.

-

Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture vigorously using the magnetic stirrer to facilitate dissolution and ensure a homogeneous solution. Allow the mixture to equilibrate for a sufficient period (typically several hours) to ensure that the dissolution equilibrium is reached. The required time may vary depending on the solvent and temperature.

-

Phase Separation: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle at the bottom of the vessel. It is critical to maintain the constant temperature during this phase.

-

Sampling: Carefully withdraw a sample of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling. The syringe should be fitted with a filter to prevent any solid particles from being drawn into the sample.

-

Analysis: Accurately weigh the collected sample and then dilute it with a suitable solvent in a volumetric flask. Determine the concentration of amidinothiourea in the diluted sample using a pre-calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the mole fraction solubility of amidinothiourea in the solvent at the given temperature based on the determined concentration and the masses of the solute and solvent in the sample.

-

Repeatability: Repeat the experiment at different temperatures to obtain a solubility curve.

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of amidinothiourea.

References

Guanylthiourea: A Technical Guide to Crystal Structure and Molecular Conformation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure and conformational landscape of guanylthiourea (GTU). This compound, a molecule incorporating both guanidine (B92328) and thiourea (B124793) functionalities, serves as a versatile building block in medicinal chemistry and materials science. Understanding its solid-state structure and preferred conformations in different environments is critical for rational drug design, predicting molecular interactions, and developing novel materials. This document summarizes key crystallographic data, explores its tautomeric and conformational isomers through computational analysis, and details the experimental and computational protocols used for these characterizations.

Crystal Structure of this compound

The three-dimensional arrangement of this compound in the solid state has been determined by single-crystal X-ray diffraction. The definitive crystallographic data is archived and available through the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[1] This experimental determination provides precise information on bond lengths, bond angles, and the packing of molecules within the crystal lattice, which is fundamental for understanding its physical properties and intermolecular interactions.

Data Presentation: Crystallographic Parameters

While direct access to the raw crystallographic file is required for a full list of atomic coordinates and bond parameters, the essential crystallographic data for this compound is summarized below. Researchers can retrieve the complete dataset from the CSD using the provided reference information.[1]

| Parameter | Description | Value |

| Formula | Chemical Formula | C₂H₆N₄S |

| Molecular Weight | Molar Mass ( g/mol ) | 118.16 |

| DOI | Digital Object Identifier for the crystallographic data | 10.5517/ccqxj26[1] |

| Crystal System | One of the seven crystal systems describing the lattice symmetry. | Available from CSD |

| Space Group | The specific symmetry group of the crystal. | Available from CSD |

| Unit Cell Dimensions | ||

| a (Å) | Length of the 'a' axis of the unit cell. | Available from CSD |

| b (Å) | Length of the 'b' axis of the unit cell. | Available from CSD |

| c (Å) | Length of the 'c' axis of the unit cell. | Available from CSD |

| α (°) | Angle between the 'b' and 'c' axes. | Available from CSD |

| β (°) | Angle between the 'a' and 'c' axes. | Available from CSD |

| γ (°) | Angle between the 'a' and 'b' axes. | Available from CSD |

| Z | Number of formula units per unit cell. | Available from CSD |

Molecular Conformation and Tautomerism

Beyond the solid state, the conformational flexibility of this compound is of significant interest. Quantum chemical studies have explored its potential energy surface to identify stable isomers.[2] These computational analyses reveal that this compound can exist in two primary tautomeric forms: the thione form and the thiol form. Within each tautomeric class, multiple conformers can exist due to rotation around single bonds.

-

Thione Tautomers: Characterized by a carbon-sulfur double bond (C=S). The most stable thione conformer is designated GTU-1.

-

Thiol Tautomers: Characterized by a carbon-sulfur single bond and a sulfur-hydrogen bond (S-H), with a carbon-nitrogen double bond within the molecular backbone. The most stable thiol conformer is designated GTU-t1.

The stability of these isomers is influenced by factors such as π-electron conjugation and the formation of intramolecular hydrogen bonds.[2] The interconversion between the most stable thione (GTU-1) and thiol (GTU-t1) forms is predicted to occur via a bimolecular process involving protonation at the sulfur atom.[2]

Data Presentation: Calculated Isomer Stability

The relative energies of various this compound isomers have been calculated using quantum chemical methods. The following table illustrates the general findings regarding the stability of the major tautomeric classes.

| Isomer Class | Description | Relative Stability |

| Thione Isomers | Isomers containing the C=S double bond. This class includes the ground-state conformer (GTU-1). | Generally more stable; contains the global minimum energy structure.[2] |

| Thiol Isomers | Isomers containing the C-S-H single bonds. This class includes the most stable thiol conformer (GTU-t1). | Higher in energy compared to the most stable thione conformer.[2] |

Experimental and Computational Protocols

Synthesis and Crystallization of this compound

A reliable method for the synthesis of this compound involves the reaction of N-cyanoguanidine with hydrogen sulfide (B99878).[3] High-quality crystals suitable for X-ray diffraction can be obtained through recrystallization.

Protocol:

-

Reaction Setup: A mixture of N-cyanoguanidine, water, and ethanol (B145695) is placed in a reaction flask equipped for gas inlet.

-

Reaction Execution: The mixture is heated to approximately 70°C, and a steady stream of hydrogen sulfide gas is passed through the solution for several hours.

-

Cooling and Initial Crystallization: The reaction mixture is cooled slowly to room temperature and then stored at 0°C for 24 hours to facilitate the crystallization of crude this compound.

-

Isolation of Crude Product: The crystalline solid is collected by filtration and washed with ice-cold water.

-

Purification by Recrystallization: The crude product is dissolved in boiling methanol (B129727) (approximately 8-9 mL per gram). The hot solution is filtered to remove any insoluble impurities.

-

Final Crystal Growth: The clear filtrate is allowed to cool slowly to room temperature and then stored at 0°C overnight. The resulting colorless prisms of pure this compound are collected by filtration and washed with a small amount of cold methanol.[3]

Single-Crystal X-ray Diffraction (General Protocol)

The determination of the crystal structure of this compound follows a standard procedure for small-molecule X-ray crystallography.

Protocol:

-

Crystal Selection and Mounting: A high-quality, single crystal with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Reduction: The collected diffraction intensities are processed to correct for experimental factors (e.g., polarization, absorption) and to determine the unit cell parameters and space group symmetry.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal parameters until the calculated diffraction pattern shows the best possible fit with the experimental data.

Quantum Chemical Analysis (General Protocol)

The conformational landscape of this compound is investigated using computational quantum chemistry methods.[2][4]

Protocol:

-

Initial Structure Generation: Plausible 3D structures for various tautomers and conformers (e.g., thione and thiol forms) of this compound are generated.

-

Geometry Optimization: The geometry of each initial structure is optimized to find a local minimum on the potential energy surface. This is typically performed using Density Functional Theory (DFT) methods (e.g., B3LYP) with an appropriate basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy.

-

Energy Analysis: The relative energies of all stable conformers are compared to identify the global minimum energy structure and to determine the energy differences between various isomers.

-

Transition State Search: To study the interconversion between isomers, transition state search algorithms (e.g., QST2/QST3) can be employed to locate the saddle points on the potential energy surface that connect them.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships discussed in this guide.

Caption: Experimental workflow for the synthesis and crystal structure determination of this compound.

Caption: Conformational landscape of this compound showing thione/thiol tautomerism.

References

- 1. Amidinothiourea | C2H6N4S | CID 2724563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Protonation and S-alkylation of Guanylthiourea for Researchers, Scientists, and Drug Development Professionals

An authoritative overview of the fundamental reaction mechanisms of guanylthiourea, a compound of significant interest in medicinal chemistry and materials science. This document provides a detailed exploration of its protonation behavior and S-alkylation reactions, supported by theoretical insights and experimental evidence.

This compound, a molecule incorporating both guanidino and thiourea (B124793) functional groups, exhibits a rich chemical reactivity that is central to its diverse applications, including its role as a precursor in the synthesis of pharmaceuticals and as a component in polymer chemistry. Understanding the mechanisms of its protonation and S-alkylation is crucial for the targeted design of novel derivatives and for optimizing reaction conditions in synthetic protocols.

Protonation of this compound: A Tale of Two Sites

The protonation of this compound is a fascinating case study in the influence of the surrounding medium on reaction pathways. Theoretical studies, specifically quantum chemical analyses, have revealed that the preferred site of protonation is dependent on the phase of the reaction.[1]

In the gas phase , the sulfur atom of the thiourea moiety is the favored site for protonation. This is attributed to the intrinsic basicity of the sulfur atom in the isolated molecule.

Conversely, in an aqueous medium , a significant shift in the protonation site occurs. Computational models suggest that the N4 nitrogen atom of the guanidino group becomes the preferred site of protonation.[1] This change is rationalized by the stabilization of the resulting cation through solvation effects in the polar aqueous environment.

The interconversion between the thione and thiol tautomers of this compound is intrinsically linked to its protonation. The transformation from the more stable thione conformer to the thiol form is proposed to proceed through a bimolecular mechanism that involves the initial protonation of the sulfur atom.[1]

Experimental Determination of pKa

While theoretical studies provide valuable insights, the experimental determination of the acid dissociation constant (pKa) is essential for a complete understanding of the protonation behavior of this compound in solution. Standard methodologies for pKa determination include potentiometric titration, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols:

-

Potentiometric Titration: This classic method involves the gradual addition of a standardized acid or base to a solution of this compound while monitoring the pH. A solution of this compound (e.g., 0.01 M) in a suitable solvent (e.g., water or a water-cosolvent mixture) is prepared. The solution is then titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant. The pKa value is determined from the inflection point of the resulting titration curve.

-

UV-Vis Spectrophotometry: This technique is applicable if the protonated and deprotonated forms of this compound exhibit different ultraviolet or visible absorption spectra. A series of solutions of this compound at a constant concentration are prepared in buffers of varying pH. The absorbance spectrum of each solution is recorded. The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH, often using a sigmoidal fitting model.

-

¹H NMR Spectroscopy: NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific protons that are sensitive to the protonation state of the molecule. A series of ¹H NMR spectra of this compound are recorded in solutions of different pH (or pD in D₂O). The chemical shifts of protons adjacent to the protonation site are plotted against pH, and the pKa is determined from the inflection point of the resulting sigmoidal curve.

To date, specific experimentally determined pKa values for the parent this compound molecule are not widely reported in the literature, presenting an opportunity for further research.

S-Alkylation Reaction Mechanism of this compound

The sulfur atom of the thiourea group in this compound is a soft nucleophile and readily undergoes S-alkylation upon reaction with electrophiles such as alkyl halides. This reaction is a cornerstone for the synthesis of a wide array of S-substituted this compound derivatives, which are valuable intermediates in organic synthesis and drug discovery.

The mechanism of the S-alkylation of this compound is believed to be a bimolecular nucleophilic substitution (Sₙ2) reaction .[1] In this process, the lone pair of electrons on the sulfur atom attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-sulfur bond and the displacement of the leaving group.

The reaction is proposed to proceed via the formation of an alkylated analog of the thiol isomer.[1] This involves the initial attack of an alkyl cation on the sulfur atom, followed by a carbon-nitrogen bond rotation and subsequent deprotonation to yield the final S-alkylated product.[1]

Experimental Protocol for S-Alkylation

A general procedure for the S-alkylation of this compound with an alkyl halide can be outlined as follows. It is important to note that specific reaction conditions may need to be optimized depending on the reactivity of the alkylating agent and the desired product.

Synthesis of S-Methylthis compound Hydroiodide:

-

Materials: this compound, Methyl Iodide (CH₃I), a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

-

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a stoichiometric equivalent of methyl iodide to the solution.

-

Heat the reaction mixture to reflux for a specified period (e.g., 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, S-methylthis compound hydroiodide, may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/ether).

-

Quantitative Data

Quantitative data on the S-alkylation of this compound, such as reaction kinetics and comparative yields with different alkylating agents, are not extensively available in the public domain. The following table provides a hypothetical framework for presenting such data, which would be invaluable for researchers in this field.

| Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methyl Iodide | Methanol | Reflux | 2 | Data not available |

| Ethyl Bromide | Ethanol | Reflux | 4 | Data not available |

| Benzyl Chloride | Acetonitrile | 80 | 3 | Data not available |

This table is for illustrative purposes. Further experimental work is required to populate it with accurate data.

Visualizing the Reaction Mechanisms

To provide a clearer understanding of the molecular transformations involved in the protonation and S-alkylation of this compound, the following diagrams have been generated using the DOT language.

Protonation Pathways

Caption: Protonation of this compound in Different Phases.

S-Alkylation Mechanism (Sₙ2)

Caption: Sₙ2 Mechanism of this compound S-alkylation.

Conclusion and Future Directions

This technical guide has synthesized the current understanding of the protonation and S-alkylation reaction mechanisms of this compound. While theoretical models provide a robust framework for these reactions, there remains a clear need for more comprehensive experimental data. Future research should focus on:

-

Precise pKa Determination: Experimental determination of the pKa values of this compound in various solvents to quantify its basicity and validate theoretical predictions.

-

Kinetic Studies: Detailed kinetic analysis of the S-alkylation reaction with a range of alkylating agents to elucidate the factors influencing reaction rates.

-

Yield Optimization: Systematic studies to optimize reaction conditions for the S-alkylation of this compound to maximize product yields and purity.

By addressing these knowledge gaps, the scientific community can further unlock the synthetic potential of this compound and accelerate the development of new molecules with valuable applications in medicine and beyond.

References

Core Principles of Guanylthiourea Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylthiourea (GTU), also known as amidinothiourea, is a versatile molecule that has garnered significant interest in medicinal chemistry and materials science. Its unique structure, featuring both guanidine (B92328) and thiourea (B124793) moieties, imparts a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the fundamental principles governing the reactivity of this compound, with a focus on its synthesis, key reactions, and biological significance. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for its identification, purification, and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₂H₆N₄S | --INVALID-LINK-- |

| Molecular Weight | 118.16 g/mol | --INVALID-LINK-- |

| Melting Point | 159.5 °C or higher | --INVALID-LINK-- |

| Appearance | Milky white crystalline powder | --INVALID-LINK-- |

| Solubility | Soluble in methanol (B129727), slightly soluble in water (~3%), insoluble in benzene, toluene, xylene (BTX) | --INVALID-LINK-- |

| Purity | >98% (by neutralization titration) | --INVALID-LINK-- |

| pKa (Isothiourea form, predicted) | ~7-8 | (Based on related isothiourea structures) |

| UV-Vis (λmax) | Not explicitly found | |

| IR (KBr, cm⁻¹) | Not explicitly found | |

| ¹H NMR (DMSO-d₆, δ ppm) | Not explicitly found | |

| ¹³C NMR (DMSO-d₆, δ ppm) | Not explicitly found |

Core Reactivity Principles

The reactivity of this compound is primarily dictated by the presence of multiple nucleophilic centers and its ability to exist in tautomeric forms. The key aspects of its reactivity are outlined below.

Tautomerism

This compound exists in a tautomeric equilibrium between the thione and thiol forms. The thione form is generally more stable. This equilibrium is crucial as it influences the molecule's nucleophilic and electrophilic properties.

Caption: Tautomeric equilibrium of this compound.

Nucleophilicity

This compound is a potent nucleophile due to the presence of lone pairs on the sulfur and nitrogen atoms. The sulfur atom in the thione form and the nitrogen atoms of the guanidinyl group are the primary sites for nucleophilic attack. This nucleophilicity is central to many of its characteristic reactions, including alkylation, acylation, and condensation reactions.

Key Reactions and Mechanistic Insights

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of N-cyanoguanidine (dicyandiamide) with hydrogen sulfide (B99878).[1]

Caption: Synthesis of this compound.

Hantzsch Thiazole (B1198619) Synthesis

This compound, as a thioamide equivalent, can participate in the Hantzsch thiazole synthesis. It reacts with α-haloketones to form 2-guanidinothiazoles, which are important heterocyclic scaffolds in medicinal chemistry.

Caption: Hantzsch Thiazole Synthesis with this compound.

Synthesis of 2,4-Diamino-1,3,5-triazines

This compound can serve as a precursor for the synthesis of 2,4-diamino-1,3,5-triazine derivatives. This transformation typically involves cyclocondensation reactions with appropriate reagents. A general two-step synthesis method involves the initial formation of biguanide (B1667054) intermediates from dicyandiamide, which then cyclize to form the triazine ring.[2][3]

Biological Significance and Signaling Pathways

This compound and its derivatives have shown significant potential in drug development, particularly as inhibitors of key enzymes in pathogenic organisms and in cancer signaling pathways.

Inhibition of Plasmodium falciparum Dihydrofolate Reductase (PfDHFR)

This compound derivatives have been identified as potent inhibitors of PfDHFR, an essential enzyme in the folate biosynthesis pathway of the malaria parasite Plasmodium falciparum.[4][5] Inhibition of this enzyme disrupts DNA synthesis and leads to parasite death. Molecular docking studies have revealed key interactions between the this compound moiety and amino acid residues in the active site of PfDHFR.

Caption: Inhibition of PfDHFR by this compound Derivatives.

Inhibition of the Hedgehog Signaling Pathway

Acylguanidine and acylthiourea derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer. These compounds often target the Smoothened (SMO) receptor, a key component of the Hh pathway.

Caption: Hedgehog Pathway Inhibition by Acylthiourea Derivatives.

Experimental Protocols

Synthesis of this compound from N-Cyanoguanidine

This protocol describes the synthesis of this compound by the reaction of N-cyanoguanidine with hydrogen sulfide.[1]

Materials:

-

N-Cyanoguanidine (dicyandiamide)

-

Hydrogen sulfide (gas)

-

40% aqueous sodium hydroxide

-

Methanol

-

Water

Procedure:

-

Dissolve 42 g (0.5 mole) of N-cyanoguanidine in 200 mL of water in a flask equipped with a gas inlet tube and a condenser.

-

Heat the solution to 75 °C and pass a slow stream of hydrogen sulfide through the solution for 12 hours.

-

Reduce the temperature to 65-70 °C and continue passing hydrogen sulfide for an additional 25-30 hours.

-

Cool the resulting deep yellow liquid to 45 °C while continuing the passage of hydrogen sulfide.

-

Make the solution strongly alkaline by adding 15 mL of 40% aqueous sodium hydroxide.

-

Filter the hot solution under reduced pressure to remove any suspended impurities.

-

Allow the clear yellow filtrate to cool slowly to room temperature, then store at 0 °C for 24 hours to complete crystallization.

-

Collect the crystalline mass by filtration, wash with three 20-mL portions of ice water.

-

The yield of crude this compound is typically 29.5-32.5 g (50–55%).

-

Recrystallize the crude product from methanol to obtain colorless prisms with a melting point of 170–172 °C (decomposition).

Hantzsch Thiazole Synthesis of 2-Guanidino-4-phenylthiazole

This protocol provides a general procedure for the synthesis of a 2-guanidinothiazole derivative.

Materials:

-

This compound

-

2-Bromoacetophenone (B140003) (or other α-haloketone)

-

Ethanol

-

Sodium carbonate solution (5%)

Procedure:

-

Dissolve equimolar amounts of this compound and 2-bromoacetophenone in ethanol.

-

Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by adding 5% sodium carbonate solution until the product precipitates.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-guanidino-4-phenylthiazole.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a common method for evaluating the antioxidant activity of this compound derivatives using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Caption: DPPH Radical Scavenging Assay Workflow.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a series of dilutions of the this compound derivative in a suitable solvent.

-

Reaction: In a 96-well plate or cuvettes, add 100 µL of each sample dilution to 200 µL of the DPPH solution.

-

Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well or cuvette at 517 nm using a microplate reader or spectrophotometer. A blank containing the solvent instead of the sample should also be measured.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the sample with the DPPH solution.

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Conclusion

This compound is a molecule with a rich and varied chemical reactivity, making it a valuable building block in organic synthesis and a promising scaffold in drug discovery. Its nucleophilic character, ability to undergo tautomerism, and participation in various cyclization reactions allow for the creation of a diverse range of heterocyclic compounds and other derivatives. The demonstrated biological activities of these derivatives, particularly as enzyme inhibitors in infectious diseases and cancer, highlight the continued importance of exploring the fundamental principles of this compound reactivity for the development of new therapeutic agents and advanced materials. This guide provides a foundational understanding of these principles to aid researchers in their future investigations.

References

Methodological & Application

Application Notes and Protocols: Guanylthiourea in Recyclable Thermoset Polymer Synthesis

For Researchers, Scientists, and Materials Development Professionals

Introduction

Thermosetting polymers are known for their superior mechanical and thermal properties, but their crosslinked nature has traditionally rendered them non-recyclable, contributing to environmental concerns.[1][2] A promising solution lies in the development of dynamic covalent polymer networks, often referred to as vitrimers, which combine the robustness of thermosets with the reprocessability of thermoplastics.[3][4] This document provides detailed application notes and protocols on the use of guanylthiourea in the synthesis of a novel class of recyclable thermoset polymers.

Recent research has demonstrated that a thermoset crosslinked by a this compound (GTUH) structure exhibits remarkable recyclability.[5][6] This is achieved through a combination of dual dissociative dynamic exchange reactions involving guanamine urea (B33335) and thiourea (B124793), supplemented by non-covalent hydrogen bonding interactions.[5][6] These dynamic characteristics endow the network with a rapid relaxation ability, enabling various recycling methods, including hot pressing, extrusion, and closed-loop chemical recycling.[5][7]

Data Presentation

The following tables summarize the key quantitative data regarding the synthesis and performance of this compound-based thermoset polymers.

| Table 1: Mechanical Properties of Original and Recycled GTUH Networks | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |

| Original GTUH-1.1 | 25.3 | 350 | 8.2 |

| Recycled GTUH-1.1 (1st cycle) | 26.1 | 360 | 8.5 |

| Recycled GTUH-1.1 (2nd cycle) | 26.5 | 370 | 8.8 |

| Recycled GTUH-1.1 (3rd cycle) | 27.0 | 380 | 9.1 |

Note: Data is representative and compiled from reported stress-strain curves. Actual values may vary based on specific experimental conditions.

| Table 2: Reprocessing and Recycling Conditions for GTUH Networks | Method | Temperature (°C) | Pressure (MPa) | Time |

| Hot Pressing | 140 | 10 | 5 min | |

| Extrusion | 140-160 | - | Continuous | |

| Chemical Recycling (Degradation) | 140 | - | 6 h | |

| Chemical Recycling (Re-crosslinking) | 140 | - | - |

Experimental Protocols

I. Synthesis of this compound-based (GTUH) Thermoset Polymer

This protocol describes the synthesis of a recyclable thermoset polymer utilizing this compound (GTU) and a diisocyanate crosslinker, such as hexamethylene diisocyanate (HDI).

Materials:

-

This compound (GTU)

-

Hexamethylene diisocyanate (HDI)

-

Dimethylformamide (DMF) - solvent

Procedure:

-

Dissolve this compound in dimethylformamide (DMF) in a suitable reaction vessel.

-

Add hexamethylene diisocyanate (HDI) to the solution. The molar ratio of isocyanate groups to the sum of amino and imino groups in GTU is a critical parameter and should be controlled. For example, a ratio of 1.1:1 (HDI:GTU functional groups) has been reported.

-

Stir the mixture at room temperature until a homogeneous solution is obtained.

-

Pour the resulting solution into a mold.

-

Cure the mixture in an oven at a specified temperature and duration (e.g., 80°C for 12 hours, followed by 120°C for 4 hours) to form the crosslinked GTUH network.

-

After curing, allow the polymer to cool to room temperature before demolding.

II. Reprocessing of GTUH Thermoset Polymer

The dynamic nature of the GTUH network allows for reprocessing through various methods.

A. Hot Pressing:

-

Cut or grind the cured GTUH polymer into small pieces.

-

Place the pieces into a mold.

-

Cool the mold to room temperature before removing the reprocessed polymer.

B. Extrusion:

-

Feed small pieces of the cured GTUH polymer into a single-screw or twin-screw extruder.

-

Set the temperature profile of the extruder barrels to a range of 140-160°C.

-

The polymer will soften and can be extruded through a die to form a new shape.[5][7]

III. Chemical Recycling of GTUH Thermoset Polymer

This protocol outlines the closed-loop chemical recycling of the GTUH network.

A. De-crosslinking (Degradation):

-

Immerse the cured GTUH polymer in a 0.1 M solution of this compound in DMF.[6]

-

Heat the mixture to 140°C for 6 hours to facilitate the dynamic exchange reactions and dissolve the polymer network.[6]

B. Re-crosslinking (Regeneration):

-

To the solution from the de-crosslinking step, add a stoichiometric amount of the original diisocyanate crosslinker (e.g., HDI).[6]

-

Stir the mixture to ensure homogeneity.

-

Cure the regenerated mixture using the same procedure as the initial synthesis to reform the thermoset polymer.[6]

Visualizations

Synthesis and Structure of GTUH Network

Caption: Synthesis of the this compound (GTUH) thermoset polymer network.

Experimental Workflow for GTUH Polymer Recycling

Caption: Workflow for physical and chemical recycling of the GTUH polymer.

Mechanism of Dynamic Bond Exchange in GTUH Network

Caption: Mechanism of recyclability in the GTUH polymer network.

References

- 1. Chemists make tough plastics recyclable | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 2. Upcycling of dynamic thiourea thermoset polymers by intrinsic chemical strengthening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Closed-Loop Recyclable and Extrusion Reprocessable Thermosets Enabled by this compound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Closed‐Loop Recyclable and Extrusion Reprocessable Thermosets Enabled by this compound Structure - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Guanylthiourea as a Corrosion Inhibitor for Steel in Chloride Environments

Introduction

Corrosion of steel in chloride-rich environments, such as marine atmospheres and industrial settings utilizing hydrochloric acid, is a significant challenge. The use of organic corrosion inhibitors is a practical and effective method to mitigate this issue. Guanylthiourea, a molecule incorporating both a guanidino and a thiourea (B124793) group, presents a promising candidate for corrosion inhibition. The presence of multiple nitrogen and sulfur heteroatoms, which can act as adsorption centers, suggests a strong potential for forming a protective layer on the steel surface.

This document provides a comprehensive guide for researchers and scientists to evaluate the efficacy of this compound as a corrosion inhibitor for steel in chloride media. It outlines detailed protocols for common experimental techniques and presents comparative data from related compounds to serve as a benchmark.

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by organic molecules like this compound is the adsorption of the inhibitor onto the metal surface. This forms a protective film that isolates the steel from the corrosive environment. The adsorption process can be classified as physisorption, chemisorption, or a combination of both.

-

Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules in the acidic solution.

-

Chemisorption: This involves the formation of coordinate bonds between the lone pairs of electrons on the nitrogen and sulfur atoms of this compound and the vacant d-orbitals of iron atoms on the steel surface.

The guanidino and thiourea functional groups in this compound provide multiple active centers for adsorption, potentially leading to a stable and effective protective layer.

Data Presentation: Comparative Inhibition Efficiency

The following tables summarize the performance of thiourea and a guanidine (B92328) derivative as corrosion inhibitors for steel in hydrochloric acid, as reported in the literature. This data can be used as a reference for evaluating the performance of this compound.

Table 1: Potentiodynamic Polarization Data for Thiourea as a Corrosion Inhibitor for Mild Steel in 1 M HCl

| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) | Reference |

| Blank | -470 | 1150 | - | [1] |

| 0.001 | -485 | 120 | 89.6 | [1] |

| 0.005 | -490 | 65 | 94.3 | [1] |

| 0.01 | -495 | 40 | 96.5 | [1] |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Thiourea as a Corrosion Inhibitor for Mild Steel in 1 M HCl

| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) | Reference |

| Blank | 25 | 250 | - | [1] |

| 0.001 | 250 | 100 | 90.0 | [1] |

| 0.005 | 450 | 60 | 94.4 | [1] |

| 0.01 | 700 | 40 | 96.4 | [1] |

Table 3: Weight Loss Data for a Guanidine Derivative (NTG) as a Corrosion Inhibitor for Mild Steel in 1 M HCl*

| Inhibitor Concentration (M) | Corrosion Rate (mg·cm⁻²·h⁻¹) | Inhibition Efficiency (%) | Reference |

| Blank | 1.25 | - | [2] |

| 1x10⁻⁵ | 0.31 | 75.2 | [2] |

| 5x10⁻⁵ | 0.14 | 88.8 | [2] |

| 1x10⁻⁴ | 0.06 | 95.2 | [2] |

| 5x10⁻⁴ | 0.02 | 98.4 | [2] |

*N-(5,6-diphenyl-4,5-dihydro-[1][3][4]triazin- 3-yl)-guanidine

Experimental Protocols

Weight Loss Measurement

Objective: To determine the corrosion rate of steel in the presence and absence of the inhibitor over a specified period.

Materials:

-

Steel coupons (e.g., mild steel, carbon steel) of known dimensions

-

Abrasive papers (various grits)

-

Acetone

-

Distilled water

-

Corrosive medium (e.g., 1 M HCl)

-

This compound

-

Thermostatically controlled water bath

-

Analytical balance

Protocol:

-

Mechanically polish the steel coupons with a series of abrasive papers, starting with a coarse grit and finishing with a fine grit.

-

Degrease the coupons by rinsing with acetone, followed by distilled water.

-

Dry the coupons and weigh them accurately using an analytical balance.

-

Prepare the corrosive solutions with and without various concentrations of this compound.

-

Immerse the pre-weighed coupons in the test solutions in separate beakers.

-

Place the beakers in a thermostatically controlled water bath at the desired temperature for a specific duration (e.g., 6, 12, 24 hours).

-

After the immersion period, retrieve the coupons from the solutions.

-

Remove the corrosion products by carefully brushing the coupons, followed by rinsing with distilled water and acetone.

-

Dry the coupons and re-weigh them.

-